![molecular formula C14H13ClN2O4S B7699186 2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide CAS No. 915899-21-7](/img/structure/B7699186.png)
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide, also known as CP94, is a compound that belongs to the class of sulfonamide derivatives. It is widely used in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide acts as a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme and inhibits its activity. This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. This compound also induces apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in the process of programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide is a useful tool for studying the role of COX-2 in inflammation and cancer. It is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme and does not affect the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, this compound has some limitations in lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which means that it is rapidly metabolized and excreted from the body.
Orientations Futures
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide has potential therapeutic applications in the treatment of inflammation and cancer. Future research could focus on developing analogs of this compound that have improved solubility and longer half-lives. This compound could also be used in combination with other anti-inflammatory or anti-cancer drugs to enhance their therapeutic effects. Further studies could also investigate the potential use of this compound in other diseases, such as Alzheimer's disease, where inflammation is believed to play a role.
Conclusion
This compound, or this compound, is a compound that has potential therapeutic applications in the treatment of inflammation and cancer. It acts as a selective COX-2 inhibitor and induces apoptosis in cancer cells. This compound has advantages and limitations in lab experiments, and future research could focus on developing analogs with improved properties and investigating its potential use in other diseases.
Méthodes De Synthèse
The synthesis of 2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-hydroxyphenoxy)acetic acid in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent.
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-10-1-3-11(4-2-10)17-22(19,20)13-7-5-12(6-8-13)21-9-14(16)18/h1-8,17H,9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAMHBKUZMELQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

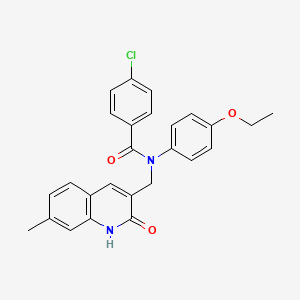
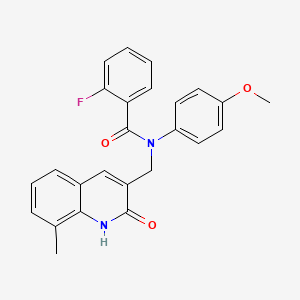


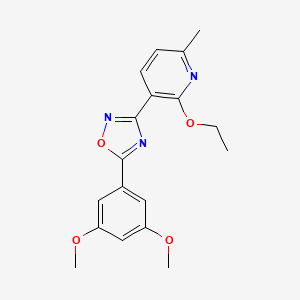
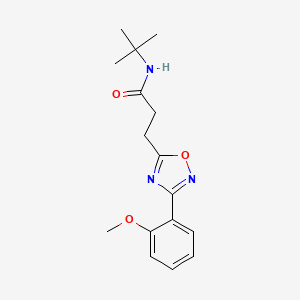

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)
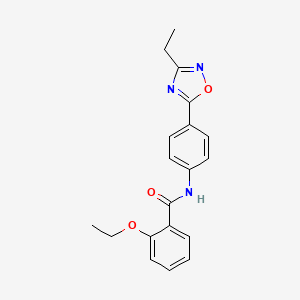
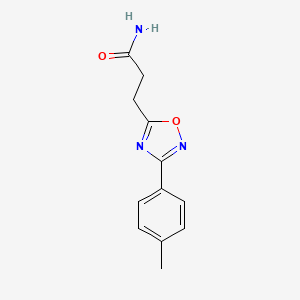

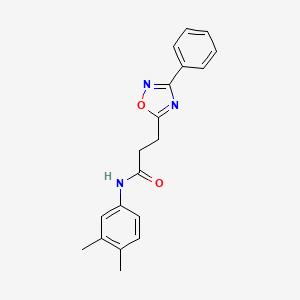

![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)